![molecular formula C14H20N2O3S B2813921 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 282104-66-9](/img/structure/B2813921.png)
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
カタログ番号:
B2813921
CAS番号:
282104-66-9
分子量:
296.39
InChIキー:
NCUSGHYMFPTESZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C14H20N2O3S . It has a molecular weight of 296.39 . This compound has been used in the synthesis of a new class of inhibitors for the bromodomain of ATAD2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 296.39 . Other specific physical and chemical properties are not mentioned in the available literature.科学的研究の応用
Enzyme Inhibitory Potential
- Enzyme Inhibition Studies: This compound has shown substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE), indicating its potential in enzyme modulation and therapeutic applications (Abbasi et al., 2019).
Crystal and Molecular Structure Analysis
- Structural Analysis: The crystal and molecular structure of a derivative of this compound, N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, has been determined, contributing to the understanding of its physical and chemical properties (Benvenuti et al., 1997).
Antimicrobial and Genotoxic Properties
- Antimicrobial Activity: Some derivatives have been investigated for antimicrobial activities, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
Impurity Identification in Drug Synthesis
- Drug Synthesis Impurity Analysis: In the synthesis of antibacterial drugs, this compound has been identified as an impurity, highlighting its relevance in pharmaceutical manufacturing and quality control (Talagadadeevi et al., 2012).
Antibacterial Activity and Structural Analysis
- Complex Formation and Antibacterial Activity: The formation of a complex containing a metabolite of this compound, which showed moderate growth inhibition of several bacteria, provides insights into its potential antibacterial applications (Obaleye et al., 2008).
Anticancer Activity
- Anticancer Potential: Research has explored its derivatives for anticancer activity, specifically targeting human lung adenocarcinoma cells, suggesting its utility in cancer treatment (Evren et al., 2019).
Coordination Complexes and Antioxidant Activity
- Chemical Complexes and Antioxidant Properties: Studies have synthesized coordination complexes of this compound and evaluated their antioxidant activities, expanding its potential use in oxidative stress-related conditions (Chkirate et al., 2019).
Immunomodulatory Effects
- Immunomodulation in Tumor Response: A derivative, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been found to modify lymphoid cell reactivity affected by tumor growth, indicating potential in cancer immunotherapy (Wang et al., 2004).
Antimicrobial and Anticholinesterase Activities
- Biological Activities Assessment: Further research on derivatives has evaluated their antimicrobial and anticholinesterase activities, offering broader pharmaceutical applications (Yurttaş et al., 2015).
Enzyme Inhibitory and Pharmaceutical Activities
- Enzyme and Pharmaceutical Activities: A series of derivatives have shown promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating their potential in various therapeutic areas (Khalid et al., 2014).
特性
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSGHYMFPTESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]h...
Cat. No.: B2813838
CAS No.: 2305185-25-3
(Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dih...
Cat. No.: B2813842
CAS No.: 859664-68-9
4-Methoxypyrazolo[1,5-a]pyridine
Cat. No.: B2813843
CAS No.: 1251715-47-5
2-(Dimethylamino)thiazole-4-boronic acid pinacol ester
Cat. No.: B2813844
CAS No.: 1311413-01-0
![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
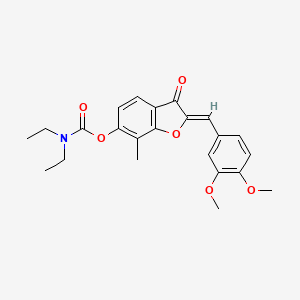
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
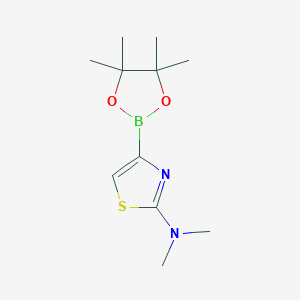
![4-ethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2813845.png)
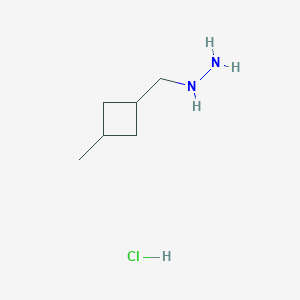
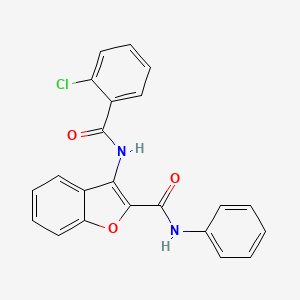
![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)
![2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2813855.png)
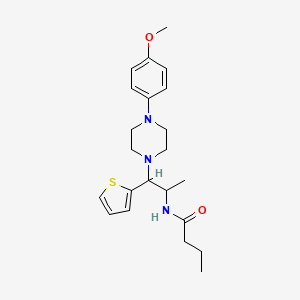
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)

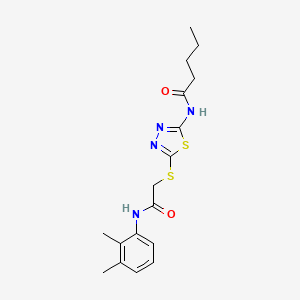
![1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2813861.png)
